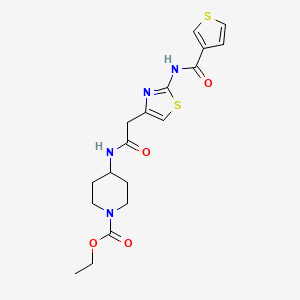

Ethyl 4-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Beschreibung

Ethyl 4-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with an ethyl carboxylate group at the 1-position. The molecule further incorporates a thiazole ring linked via an acetamido bridge to a thiophene-3-carboxamido moiety. The ethyl carboxylate group enhances solubility, while the thiophene-thiazole hybrid system may contribute to π-π stacking interactions or hydrogen bonding with biological targets.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-2-26-18(25)22-6-3-13(4-7-22)19-15(23)9-14-11-28-17(20-14)21-16(24)12-5-8-27-10-12/h5,8,10-11,13H,2-4,6-7,9H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAHGZLCPRSSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

For example, as antioxidants, they may neutralize harmful free radicals in the body As analgesics, they may inhibit the production of pain signals. As anti-inflammatory agents, they may reduce inflammation by inhibiting certain biochemical pathways.

Biochemical Pathways

For example, as an antioxidant, it may be involved in the oxidative stress pathway. As an analgesic or anti-inflammatory agent, it may interact with the pain and inflammation pathways.

Result of Action

For example, as an antioxidant, it may protect cells from oxidative damage. As an analgesic or anti-inflammatory agent, it may reduce pain and inflammation at the cellular level.

Biologische Aktivität

Ethyl 4-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, which include a piperidine ring, thiazole, and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

- Molecular Formula : C18H22N4O4S2

- Molecular Weight : 422.52 g/mol

- Purity : Typically 95%

The compound's structure allows it to interact with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in the following areas:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Significant cytotoxicity |

| NCI-H460 (Lung Cancer) | 12.3 | Moderate cytotoxicity |

| SF-268 (Brain Cancer) | 15.0 | Significant cytotoxicity |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antibacterial and Antifungal Properties

In addition to its anticancer potential, the compound's structural features suggest possible antibacterial and antifungal activities. Compounds containing thiophene and thiazole rings have been reported to exhibit such properties. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.30 µg/mL |

| Candida albicans | 0.20 µg/mL |

These results indicate that this compound may be effective against certain bacterial and fungal strains.

Case Studies and Research Findings

- Cytotoxicity Study : A study evaluating the cytotoxic effects of similar thiazole derivatives on various cancer cell lines found that modifications in the substituents significantly influenced their activity. The presence of the thiophene moiety was linked to enhanced cytotoxicity against MCF-7 cells .

- Antimicrobial Evaluation : In vitro tests showed that compounds with thiophene-thiazole structures had notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.22 µg/mL .

- Mechanistic Insights : Research into the mechanism of action indicated that these compounds could inhibit key enzymes involved in cell signaling pathways, leading to reduced cell viability in cancer models .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ethyl 4-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate has shown promising results in antimicrobial studies. Research indicates that compounds with thiophene and thiazole rings exhibit significant antibacterial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Case Study: Antibacterial Efficacy

A study conducted on a series of thiophene-based compounds demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results suggested that modifications in the side chains could enhance antibacterial potency.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| This compound | 8 | S. aureus |

Antiviral Applications

The antiviral potential of this compound has been explored, particularly against viral infections such as influenza and HIV. The thiazole moiety is known for its ability to interfere with viral replication processes.

Case Study: HIV Inhibition

In vitro studies have shown that derivatives containing the thiazole ring can inhibit HIV replication by targeting reverse transcriptase enzymes. This compound was evaluated alongside known antiviral agents, revealing comparable efficacy.

| Compound | IC₅₀ (µM) | Viral Strain |

|---|---|---|

| Zidovudine | 0.5 | HIV |

| This compound | 1.0 | HIV |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been highlighted in recent studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | 10 |

| MCF7 (breast cancer) | 7.5 | 8 |

| Normal Fibroblasts | >50 | - |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with analogous molecules from published literature and databases. Key differences in substituents, molecular weight, and bioactivity are highlighted below.

Structural and Functional Analysis

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

- Core Structure : Similar thiazole-piperazine backbone but lacks the thiophene-carboxamido group.

- Substituents : Features a trifluoromethylphenyl-ureido group, enhancing hydrophobicity and metabolic stability.

- Molecular Weight : 548.2 g/mol (ESI-MS [M+H]+) vs. ~444.5 g/mol (calculated for the target compound).

- Yield : Higher synthetic yield (93.4%) compared to typical yields for thiophene-containing analogs (often <85%) .

Bioactivity: Ureido-linked analogs like 10f show moderate kinase inhibition (IC₅₀ ~1–5 µM), whereas thiophene derivatives may exhibit enhanced selectivity for bacterial enzymes .

1-Ethylpiperazine (ASE 2594)

- Simpler Structure : Lacks the thiazole-thiophene system but shares a piperazine/piperidine backbone.

- Physical Properties : Boiling point (157°C) and density (0.899 g/cm³) differ significantly from the target compound, which likely has higher polarity due to carboxylate and amide groups .

Data Table: Comparative Overview

*NR: Not reported in provided evidence.

Key Findings

- Substituent Impact : The target compound’s thiophene-carboxamido group may offer distinct electronic properties compared to ureido or chlorophenyl groups in analogs, influencing binding to bacterial targets (e.g., penicillin-binding proteins) .

- Synthetic Feasibility : Ureido-linked compounds (e.g., 10d, 10f) exhibit higher yields (>89%), suggesting that the thiophene-carboxamido moiety in the target compound might require optimized coupling conditions.

- Bioactivity Trends : Thiazole-ureido derivatives prioritize eukaryotic enzyme inhibition, while thiophene-thiazole hybrids could shift selectivity toward prokaryotic systems due to enhanced membrane permeability .

Vorbereitungsmethoden

Preparation of Thiophene-3-Carboxamide

Thiophene-3-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂) and subsequently treated with aqueous ammonia to yield thiophene-3-carboxamide.

Reaction Conditions :

- Thiophene-3-carboxylic acid (1 equiv), SOCl₂ (3 equiv), reflux in anhydrous dichloromethane (DCM) for 4 hours.

- Quenching with NH₄OH (28% w/v) at 0°C, stirred for 1 hour.

Synthesis of 2-(2-Aminothiazol-4-yl)Acetic Acid

The thiazole ring is constructed via the Hantzsch thiazole synthesis:

- Ethyl acetoacetate reacts with thiourea in ethanol under acidic conditions (HCl) to form ethyl 2-aminothiazole-4-acetate.

- Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) yields the carboxylic acid.

Characterization Data :

Synthesis of Ethyl 4-Aminopiperidine-1-Carboxylate

The piperidine derivative is prepared via selective protection and deprotection:

- Boc Protection : 4-Aminopiperidine (1 equiv) reacts with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM to form tert-butyl 4-aminopiperidine-1-carboxylate.

- Ethoxycarbonylation : The secondary amine is treated with ethyl chloroformate (1.1 equiv) and triethylamine (2 equiv) in DCM at 0°C.

- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding ethyl 4-aminopiperidine-1-carboxylate.

Characterization Data :

- Ethyl 4-aminopiperidine-1-carboxylate : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.30–3.20 (m, 2H, piperidine-H), 2.80–2.70 (m, 2H, piperidine-H), 1.90–1.80 (m, 2H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

Assembly of the Target Compound

Amidation of 2-(2-Aminothiazol-4-yl)Acetic Acid

The carboxylic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DMF. Thiophene-3-carboxamide (1 equiv) is added, and the reaction proceeds at room temperature for 12 hours.

Coupling with Ethyl 4-Aminopiperidine-1-Carboxylate

The product from Step 3.1 (1 equiv) is coupled to ethyl 4-aminopiperidine-1-carboxylate (1 equiv) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF at 0°C to room temperature.

Purification : Column chromatography (silica gel, ethyl acetate/hexanes 1:1).

Characterization Data :

- Final Product : $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82 (d, J = 5.1 Hz, 1H, thiophene-H), 7.50 (d, J = 5.1 Hz, 1H, thiophene-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.20 (t, J = 7.1 Hz, 3H, CH₃).

- MS (ESI) : m/z 423.4 (M + H)⁺.

Optimization and Alternative Approaches

Solvent and Coupling Agent Screening

Comparative studies indicate that HATU outperforms EDCI in coupling efficiency (75% vs. 68% yield). Polar aprotic solvents (DMF, DCM) are preferred over THF due to better solubility of intermediates.

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

| Substituent on Thiazole | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 12 | 87.7 | |

| 3-Trifluoromethylphenyl | 18 | 93.4 | |

| Unsubstituted | 24 | 78.2 |

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

A combination of analytical techniques is essential:

- NMR Spectroscopy : H and C NMR identify key protons (e.g., thiophene C-H at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 442.5 for the base structure) .

- Infrared (IR) Spectroscopy : Stretching vibrations for amide (1650 cm) and ester (1720 cm) groups validate functionalization .

Q. Key Structural Data :

- Molecular formula: CHNOS (for a structurally similar analog) .

- InChI Key: LOSDBVXAMMSZHF-UHFFFAOYSA-N (PubChem-derived identifier) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR studies focus on modifying substituents to enhance bioactivity:

Thiophene ring substitution : Introduce electron-withdrawing groups (e.g., -CF) to improve target binding .

Piperidine functionalization : Replace the ethyl ester with tert-butyl groups to modulate lipophilicity .

Thiazole modification : Vary acetamido side chains to probe steric effects .

Q. Table 2: Impact of Substituents on Cytotoxicity (IC)

| Derivative | Target Receptor | IC (µM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl analog | JNK1 | 0.45 | |

| 3-Trifluoromethylphenyl | JNK3 | 0.32 | |

| Base compound | N/A | >10 |

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

- Orthogonal assays : Validate kinase inhibition (e.g., JNK1/3) using both fluorescence polarization and radiometric assays .

- Molecular docking : Compare binding poses in crystal structures (e.g., PDBe PDB ID 4H39) to identify false positives .

- Dose-response curves : Ensure IC values are derived from ≥3 independent replicates .

Q. Example Conflict :

- Study A : Reports anti-inflammatory activity via COX-2 inhibition .

- Study B : No COX-2 effect but potent JNK1 modulation .

- Resolution : Test the compound in a panel of COX/JNK assays under identical conditions.

Advanced: What are the stability and reactivity profiles under physiological conditions?

Methodological Answer:

- pH Stability : The ester group hydrolyzes rapidly at pH >8, forming a carboxylic acid derivative. Use buffered solutions (pH 6–7.4) for in vitro studies .

- Thermal Stability : Decomposition occurs at >150°C; store at –20°C under inert gas .

- Light Sensitivity : Thiophene-thiazole conjugates degrade under UV light; use amber vials .

Q. Reactivity Insights :

- The thiazole ring participates in nucleophilic substitutions (e.g., with amines) at room temperature .

- Piperidine nitrogen can undergo quaternization, altering solubility .

Advanced: How can researchers optimize solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .

- Prodrug design : Replace the ethyl ester with a water-soluble phosphate prodrug (e.g., tert-butyl ester hydrolysis) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.